2-(4-Methoxyphenyl)azepane
Overview
Description
2-(4-Methoxyphenyl)azepane is an organic compound with the molecular formula C13H19NO. It is a member of the azepane family, which consists of seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to the azepane ring. It is widely used in pharmaceutical research due to its potential as a drug candidate for the treatment of various diseases .
Mechanism of Action
Target of Action
The primary targets of 2-(4-Methoxyphenyl)azepane are the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain . These enzymes are found in the bacterium Alcaligenes faecalis .
Mode of Action
It is known to interact with its targets, the aralkylamine dehydrogenase light and heavy chains . The exact nature of these interactions and the resulting changes in cellular processes are areas of ongoing research.
Biochemical Pathways
This pathway is a nutrient-driven post-translational modification known as a metabolic sensor that links metabolism to cellular function .
Result of Action
It has been suggested that the compound may contribute to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 205.3 g/mol
Cellular Effects
Related compounds have been shown to have effects on various types of cells and cellular processes . For example, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside, a salidroside analogue, has been shown to enhance the survival of cells and tissues .
Molecular Mechanism
It is known that benzene derivatives, such as 2-(4-Methoxyphenyl)azepane, can undergo electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Temporal Effects in Laboratory Settings
Related compounds have been synthesized and studied over time . For example, complex azepanes have been prepared from simple nitroarenes by photochemical dearomative ring expansion .
Dosage Effects in Animal Models
Related compounds have shown dose-dependent effects . For instance, a benzimidazole derivative ameliorated methotrexate-induced intestinal mucositis in mice in a dose-dependent manner .
Metabolic Pathways
Benzene derivatives can undergo electrophilic aromatic substitution, a two-step mechanism involving the formation of a sigma-bond to the benzene ring by an electrophile, followed by the removal of a proton .
Subcellular Localization
The localization of proteins and other molecules within cells is crucial for understanding their functions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)azepane typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized via a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines. This method allows for the selective preparation of azepane derivatives with unique substitution patterns.
Introduction of the Methoxy Group: The methoxy group is introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large-scale synthesis using Cu(I)-catalyzed tandem amination/cyclization reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various substituted azepane derivatives, which can be further utilized in pharmaceutical research and development.
Scientific Research Applications
2-(4-Methoxyphenyl)azepane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)acetate: Similar in structure but with an acetate group instead of an azepane ring.
2-(4-Methoxyphenyl)ethanamine: Contains an ethanamine group instead of an azepane ring.
2-(4-Methoxyphenyl)pyrrolidine: Features a pyrrolidine ring instead of an azepane ring.
Uniqueness
2-(4-Methoxyphenyl)azepane is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound in pharmaceutical research and development.
Properties
IUPAC Name |
2-(4-methoxyphenyl)azepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-12-8-6-11(7-9-12)13-5-3-2-4-10-14-13/h6-9,13-14H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJBDSBGLBEFSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393067 | |
Record name | 2-(4-methoxyphenyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168890-46-8 | |
Record name | 2-(4-methoxyphenyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methoxyphenyl)azepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.